

A-867744 solubility issues in aqueous solutions

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Compound of Interest		
Compound Name:	A-867744	
Cat. No.:	B1666414	Get Quote

Technical Support Center: A-867744

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with **A-867744**, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is A-867744 and what is its mechanism of action?

A-867744 is a potent and selective positive allosteric modulator (PAM) of the α 7 nicotinic acetylcholine receptor (nAChR).[1][2] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to an agonist, such as acetylcholine.[3] It is classified as a type II PAM, which means it can prolong the receptor's open state and reduce desensitization, leading to an augmented and sustained response to agonists.[4][5]

Q2: What is the known solubility of A-867744 in common laboratory solvents?

A-867744 is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. However, its aqueous solubility is limited. Specific solubility data is summarized in the table below.

Q3: Is A-867744 cell-permeable?



Yes, **A-867744** is described as being brain-penetrant, which indicates that it can cross cell membranes.[1][6]

Q4: What are the recommended storage conditions for A-867744?

For solid **A-867744**, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[2][7] Stock solutions in DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2][7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide: Aqueous Solubility Issues

Issue: I'm observing precipitation when I dilute my **A-867744** DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium).

This is a common issue due to the low aqueous solubility of **A-867744**. Here are several potential causes and solutions:

Troubleshooting & Optimization

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Potential Cause	Explanation	Recommended Solution
Exceeding Aqueous Solubility Limit	The final concentration of A-867744 in your aqueous solution is higher than its solubility limit.	Decrease the final working concentration of A-867744. It is crucial to determine the maximum soluble concentration in your specific buffer system by performing a solubility test.
Rapid Solvent Exchange	Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in solvent polarity, leading to the compound "crashing out" of solution.	Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in the aqueous buffer. Then, add this intermediate dilution to the final volume. Always add the stock solution to the buffer, not the other way around, and do so dropwise while gently vortexing or stirring.
Low Temperature	The solubility of many organic compounds decreases at lower temperatures.	Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for your dilutions.
High Final DMSO Concentration	While DMSO aids in initial solubilization, a high final concentration can be toxic to cells. The goal is to keep the final DMSO concentration as low as possible, ideally below 0.1%.	Prepare a higher concentration stock solution in DMSO if possible, so a smaller volume is needed for dilution. However, be aware of the solubility limit in DMSO. Alternatively, consider using co-solvents.
pH of the Aqueous Buffer	The solubility of a compound can be pH-dependent.	While specific data for A- 867744 is not available, you can empirically test if adjusting the pH of your buffer within a



		physiologically acceptable range improves solubility.
	Components in complex	
	media, such as salts and	If possible, simplify your buffer
Buffer Components	proteins, can sometimes	for initial solubility tests to
	interact with the compound	identify potential interactions.
	and reduce its solubility.	

Data Presentation

Table 1: Solubility of A-867744 in Organic Solvents

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Notes
DMSO	100	40.29	Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2][7][8]
Ethanol	10	4.03	Gentle warming may be required to fully dissolve the compound.[1][8]

Table 2: Example Formulations for In Vivo Use

Formulation	Components	Final Concentration of A-867744
Aqueous Formulation 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (6.21 mM)
Aqueous Formulation 2	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (6.21 mM)



Note: For both in vivo formulations, the solutions are reported as clear, with the saturation point not determined.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

- Materials:
 - A-867744 (solid)
 - Anhydrous, high-purity DMSO
 - Sterile microcentrifuge tubes
- Procedure:
 - 1. Calculate the required mass of **A-867744** for your desired volume of 10 mM stock solution (Molecular Weight: 402.89 g/mol).
 - 2. Weigh the **A-867744** into a sterile microcentrifuge tube.
 - 3. Add the calculated volume of DMSO to the tube.
 - 4. Vortex the solution until the **A-867744** is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[2]
 - 5. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - 6. Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration in an Aqueous Buffer

- Materials:
 - 10 mM A-867744 stock solution in DMSO
 - Your aqueous buffer of interest (e.g., PBS, cell culture medium)



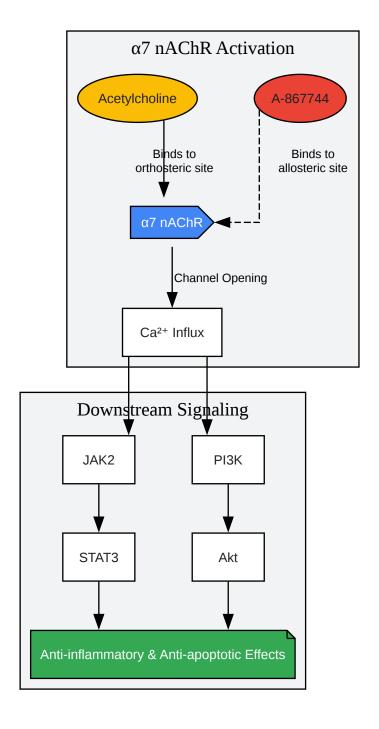
- 96-well clear bottom plate
- Plate reader capable of measuring absorbance at ~600 nm

Procedure:

- 1. Prepare a serial dilution of the **A-867744** DMSO stock in your pre-warmed aqueous buffer in the 96-well plate. Include a vehicle control (DMSO only) at the highest concentration used.
- 2. Visually inspect the wells for any signs of precipitation immediately after preparation and after a defined incubation period (e.g., 2 hours) at your experimental temperature (e.g., 37°C).
- 3. For a more quantitative measure, read the absorbance of the plate at ~600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
- 4. The highest concentration that remains clear both visually and by absorbance reading is the maximum working soluble concentration under your experimental conditions.

Visualizations





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Caption: Signaling pathway of A-867744 as a positive allosteric modulator of the α 7 nAChR.

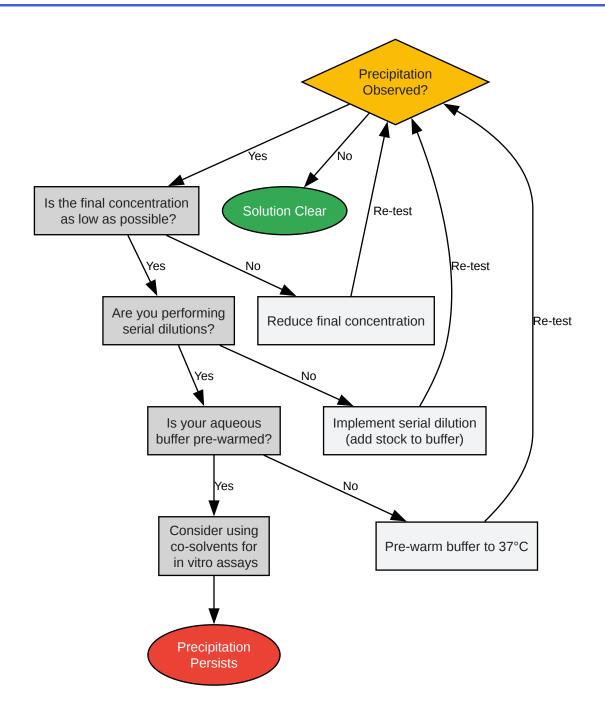




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Caption: Experimental workflow for testing the aqueous solubility of A-867744.





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Caption: Troubleshooting decision tree for **A-867744** precipitation in aqueous solutions.

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